
1-propyl-1H-tetrazol-5-amine
Overview
Description
1-propyl-1H-tetrazol-5-amine is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, material science, and coordination chemistry. The compound’s structure consists of a five-membered ring with four nitrogen atoms and one carbon atom, making it highly stable and versatile .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propyl-1H-tetrazol-5-amine can be synthesized through various methods. One common approach involves the reaction of propylamine with sodium azide and triethyl orthoformate under acidic conditions. This method typically yields the desired tetrazole derivative with good efficiency .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to minimize environmental impact while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-propyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
1-propyl-1H-tetrazol-5-amine and its derivatives have shown promising antimicrobial properties. Research indicates that tetrazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, several 5-substituted 1H-tetrazoles demonstrated in vitro antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with some compounds achieving inhibition zones comparable to standard antibiotics .
Antiviral Activity
Tetrazole compounds have also been investigated for their antiviral properties. Studies have shown that certain derivatives can inhibit the replication of viruses such as Herpes Simplex Virus (HSV) and Influenza A. For example, 5-(phosphonomethyl)-1H-tetrazole was noted for its ability to inhibit HSV-1 DNA polymerase, suggesting potential therapeutic applications in viral infections .
Antiparasitic Activity
The antiparasitic effects of tetrazole derivatives have been explored, particularly against Leishmania and Entamoeba histolytica. Compounds bearing the tetrazole ring structure exhibited potent activity against these parasites, with IC50 values indicating low cytotoxicity . This positions them as potential candidates for developing new treatments for parasitic diseases.
Energetic Materials
This compound is being explored as a component in advanced energetic materials. Its nitrogen-rich structure makes it suitable for applications in explosives and propellants. Research has indicated that tetrazole-based compounds can be synthesized to enhance the performance characteristics of traditional energetic materials, offering higher stability and energy output .
Synthesis of Functional Materials
Tetrazoles are versatile building blocks in organic synthesis. The ability to modify the tetrazole ring allows for the creation of various functional materials used in electronics, sensors, and catalysts. The synthesis of 5-substituted 1H-tetrazoles via multicomponent reactions has been highlighted as an efficient method to produce complex structures with potential applications in diverse fields .
Case Studies and Research Findings
Application Area | Compound/Study Reference | Key Findings |
---|---|---|
Antimicrobial | PMC7997635 | Demonstrated significant antibacterial activity against E. coli and S. aureus. |
Antiviral | PMC6272207 | Inhibitory effects on HSV replication; effective against RNA polymerases. |
Antiparasitic | PMC6272207 | Potent activity against Leishmania with low cytotoxicity compared to standard drugs. |
Energetic Materials | Stierstorfer et al. | Enhanced performance characteristics when integrated into energetic formulations. |
Functional Materials | Chemical Reviews | Versatile applications in creating complex organic structures via multicomponent reactions. |
Mechanism of Action
The mechanism of action of 1-propyl-1H-tetrazol-5-amine involves its interaction with various molecular targets and pathways. The compound’s nitrogen-rich structure allows it to form stable complexes with metal ions and interact with biological macromolecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: The parent compound of the tetrazole family, known for its stability and versatility.
5-aminotetrazole: A derivative with similar biological activities and applications.
1-methyl-1H-tetrazol-5-amine: Another tetrazole derivative with comparable properties
Uniqueness
1-propyl-1H-tetrazol-5-amine stands out due to its unique propyl substituent, which can influence its chemical reactivity and biological activity. This structural variation allows for the exploration of different applications and potential therapeutic uses .
Biological Activity
1-Propyl-1H-tetrazol-5-amine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The biological activities of tetrazoles have garnered significant interest due to their potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methods have been reported for synthesizing substituted tetrazoles, including microwave-assisted synthesis and the use of heterogeneous catalysts. For instance, a recent study highlighted the efficiency of microwave irradiation in producing 5-substituted 1H-tetrazoles with high yields and reduced reaction times .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown synergistic effects when combined with antimicrobial peptides against bacterial strains such as Bacillus anthracis and Staphylococcus aureus. The compound enhances the efficacy of traditional antibiotics by inhibiting the ClpXP protease, which is crucial for bacterial protein turnover and virulence .
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Type | Reference |
---|---|---|
Bacillus anthracis | Synergistic with antibiotics | |
Staphylococcus aureus | Synergistic with antimicrobial peptides |
Cytotoxicity and Anti-HIV Studies
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives containing this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The most notable derivative was found to be more potent than its precursor thiourea compounds . Moreover, anti-HIV activity has been reported for certain derivatives of tetrazoles, suggesting a broader spectrum of biological activity .
Table 2: Cytotoxic Effects of Derivatives
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
N-(4-nitrophenyl)-1H-tetrazol-5-amine | A549 (lung cancer) | 15 | |
N-(4-nitrophenyl)-1H-tetrazol-5-amine | HTB-140 (breast cancer) | 20 |
Case Studies
Several case studies provide insights into the application and effectiveness of this compound in pharmaceutical research:
- Synergistic Effects with Antibiotics : A study explored the use of this compound in combination with antibiotics against resistant strains of Staphylococcus aureus. The results indicated a marked increase in susceptibility when used alongside traditional treatments, showcasing its potential as an adjuvant therapy .
- Development of Anticancer Agents : Another investigation focused on synthesizing new derivatives based on the tetrazole framework. These compounds were tested for their ability to inhibit cell proliferation in various cancer models, revealing promising results that warrant further exploration into their mechanisms of action .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-propyl-1H-tetrazol-5-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with ketones under acidic or basic conditions. For example, diazonium salt formation using boron trifluoride etherate and nitrite reagents at low temperatures (-20°C) is a key step, as demonstrated in pyrazole-amine syntheses . Reaction optimization (e.g., continuous flow reactors, catalyst selection) improves selectivity and yield. Contradictions in yields may arise from variations in solvent systems (THF vs. ether) or stoichiometric ratios of reagents like 3-methylbutyl nitrite .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR : NMR shows distinct peaks for the tetrazole ring protons (~8–9 ppm) and propyl chain signals (0.5–1.5 ppm for CH, 1.2–1.8 ppm for CH) .
- IR : Stretching vibrations for N–H (3100–3500 cm) and C–N (1350–1500 cm) confirm amine and tetrazole functionalities .
- X-ray Diffraction : Crystal structures reveal planar tetrazole rings and intermolecular hydrogen bonding, critical for validating molecular geometry .
Q. What thermodynamic properties of this compound are critical for stability assessments in storage and handling?
- Methodological Answer : Key parameters include:
- Enthalpy of Formation (ΔfH°) : Calculated via Gaussian 03 for gas-phase stability .
- Thermal Decomposition Temperature : Determined by TGA/DSC, with decomposition typically >200°C for tetrazole derivatives .
- Sublimation Enthalpy (ΔsubH) : Measured via calorimetry to predict volatility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives under varying catalytic conditions?
- Methodological Answer : Systematic screening of catalysts (e.g., BF vs. POCl) and reaction kinetics analysis (via in-situ FTIR or HPLC) can identify optimal conditions. For example, BF etherate enhances diazonium salt stability in THF, while POCl may induce side reactions in polar solvents . Multivariate DOE (Design of Experiments) models are recommended to isolate critical variables.
Q. What computational methods are employed to predict the detonation properties of this compound-based energetic materials?
- Methodological Answer :
- Density Functional Theory (DFT) : Gaussian 03 calculates heats of formation (HOF) and bond dissociation energies .
- Detonation Velocity/Pressure : EXPLO5 v6.01 uses crystal density and HOF to predict performance (e.g., velocity >9000 m/s for nitro-functionalized salts) .
- Sensitivity Analysis : Impact and friction sensitivity are modeled using the Kamlet-Jacobs equations .
Q. What strategies optimize the thermal stability of this compound salts for applications in high-performance explosives?
- Methodological Answer :
- Salt Formation : Nitrogen-rich counterions (e.g., ammonium, guanidinium) improve thermal stability (decomposition up to 299°C) .
- Crystal Engineering : Metal-organic frameworks (MOFs) with potassium or sodium ions enhance structural rigidity, as seen in 2D coordination polymers .
- Additive Screening : Stabilizers like graphitic carbon nitride reduce decomposition rates under thermal stress .
Q. How do substitution patterns on the tetrazole ring influence the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Fluorobenzyl or nitro groups at the 3-position increase antimicrobial potency by enhancing membrane permeability .
- In Silico Docking : AutoDock Vina predicts binding affinities to bacterial enzyme targets (e.g., dihydrofolate reductase) .
- In Vitro Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains validates activity .
Properties
IUPAC Name |
1-propyltetrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCUYFVAKOESSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277699 | |
Record name | 1-propyl-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-04-5 | |
Record name | NSC3612 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-propyl-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.